molecular formula C17H15F3N4 B1401789 Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311280-41-7

Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No.: B1401789
CAS No.: 1311280-41-7
M. Wt: 332.32 g/mol
InChI Key: MFJUVESIRZKFCP-UHFFFAOYSA-N
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Description

Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is a pyridine-based heterocyclic compound featuring:

  • A trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring.
  • A dimethylamine (-N(CH₃)₂) substituent at the 2-position.
  • A meta-substituted phenyl ring at the 6-position, bearing a 1H-pyrazol-3-yl group.

Properties

IUPAC Name

N,N-dimethyl-6-[3-(1H-pyrazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4/c1-24(2)16-10-13(17(18,19)20)9-15(22-16)12-5-3-4-11(8-12)14-6-7-21-23-14/h3-10H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJUVESIRZKFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NN3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Core Functionalization and Trifluoromethylation

  • Starting from 2-chloro-6-substituted pyridine derivatives , selective trifluoromethylation at the 4-position can be achieved using trifluoromethanesulfonic acid esters or related reagents under controlled conditions.

  • For example, a protected pyridin-2-yl intermediate such as 6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine undergoes trifluoromethanesulfonic acid treatment to form the trifluoromethylated pyridine ester intermediate.

Amination at the 2-Position of Pyridine

  • The 2-position amination to introduce the dimethylamine group is often performed by nucleophilic substitution of a 2-halopyridine intermediate with dimethylamine under basic or neutral conditions.

  • A typical procedure involves:

    • Generation of the 2-chloro- or 2-bromo-pyridine derivative.
    • Treatment with dimethylamine in a polar aprotic solvent such as N,N-dimethylformamide at controlled temperature (0 °C to room temperature).
    • The reaction is performed under an inert atmosphere to prevent side reactions.

Workup and Purification

  • After the reaction, the acidic aqueous phase is neutralized with sodium hydroxide and extracted with ethyl acetate.

  • The organic phase is washed with water, dried over magnesium sulfate, filtered, and the solvent evaporated.

  • The product is isolated by distillation under reduced pressure or by chromatographic methods depending on purity requirements.

Detailed Stepwise Synthetic Route (Example)

Step Reaction Description Reagents/Conditions Notes
1 Preparation of 2-chloro-6-(protected substituent)pyridine Chlorination, protection with trimethylsilanyl-ethoxymethoxymethyl group Protects pyridine nitrogen for selective reactions
2 Trifluoromethylation at 4-position Treatment with trifluoromethanesulfonic acid ester Forms trifluoromethylated pyridine intermediate
3 Coupling of 3-(1H-pyrazol-3-yl)phenyl substituent at 6-position Suzuki or Stille coupling with pyrazolyl-phenyl boronic acid or stannane Requires palladium catalyst, inert atmosphere
4 Amination at 2-position Nucleophilic substitution with dimethylamine in DMF at 0 °C Yields dimethylamine-substituted pyridine
5 Workup and purification Neutralization, extraction, drying, evaporation, distillation Ensures isolation of pure final compound

Research Findings and Optimization Notes

  • The use of sodium hydride as a base in DMF at low temperature (0 °C) enhances selectivity during nucleophilic substitution steps.

  • Microwave-assisted oxidative cyclization can shorten reaction times and improve yields when forming pyrazole rings or related heterocycles.

  • Protecting groups such as trimethylsilanyl-ethoxymethoxymethyl are critical to prevent unwanted side reactions on the pyridine nitrogen during multi-step synthesis.

  • Purification by reduced pressure distillation helps in isolating the final compound without decomposition.

Summary Table of Key Reagents and Conditions

Functionalization Step Key Reagents Conditions Purpose
Pyridine chlorination and protection Chlorinating agents, trimethylsilanyl-ethoxymethoxymethyl Controlled temperature, inert atmosphere Protect pyridine N, prepare for substitution
Trifluoromethylation Trifluoromethanesulfonic acid derivatives Acidic conditions, reflux Introduce trifluoromethyl group at C-4
Pyrazolyl-phenyl coupling Pd catalyst, boronic acid/stannane derivatives Inert atmosphere, reflux Attach pyrazolyl-phenyl substituent at C-6
Amination Dimethylamine, sodium hydride, DMF 0 °C to RT, inert atmosphere Introduce dimethylamine at C-2
Workup NaOH, ethyl acetate, MgSO4 Neutralization, extraction, drying Isolate and purify final product

Chemical Reactions Analysis

Types of Reactions

Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Applications in Scientific Research

The compound exhibits potential applications across various fields, particularly in medicinal chemistry and agricultural science. Below are some key areas of application:

Pharmaceutical Development

Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine has shown promise in drug development due to its biological activity:

  • Anti-inflammatory Properties : Similar compounds have been documented to inhibit cyclooxygenase enzymes, which are crucial in inflammation pathways. This suggests potential use in treating inflammatory diseases.
  • Anticancer Activity : Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth, making this compound a candidate for anticancer drug development.

Agrochemical Applications

The structural features of this compound may also lend themselves to applications in agrochemicals:

  • Pesticide Development : The trifluoromethyl group can enhance biological activity and stability, potentially leading to the development of effective pesticides.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other complex organic molecules:

  • Synthetic Pathways : Its diverse functional groups allow it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks, making it useful in synthetic organic chemistry.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds with pyrazole and pyridine structures:

Study ReferenceFocusFindings
Anti-inflammatory effectsDemonstrated inhibition of COX enzymes in vitro, suggesting potential therapeutic applications.
Anticancer propertiesShowed cytotoxic effects on several cancer cell lines, indicating promise for further development as an anticancer agent.
Agrochemical potentialEvaluated as a candidate for pesticide formulation due to enhanced stability and efficacy against pests.

Mechanism of Action

The mechanism of action of Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Positional Isomer: Pyrazole at Para-Position

Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (CAS 1311279-87-4, )

  • Key Difference : Pyrazole is attached to the para-position (4-position) of the phenyl ring.
  • Impact: Altered steric and electronic interactions due to substituent orientation.
Property Target Compound (Meta) Para Isomer (CAS 1311279-87-4)
Molecular Formula C₁₇H₁₅F₃N₄ C₁₇H₁₅F₃N₄
Molecular Weight 332.33 g/mol 332.33 g/mol
Substituent Position 3-phenyl 4-phenyl

Piperazine-Modified Derivatives

Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine ()

  • Key Difference : Pyrazole is replaced with a piperazine-methyl group.
  • Impact: Increased molecular weight (378.44 g/mol vs. 332.33 g/mol). Enhanced basicity and water solubility due to the piperazine moiety. Potential for improved pharmacokinetics in CNS-targeting therapies .

Amino-Substituted Analog

[6-(3-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine ()

  • Key Difference : Pyrazole replaced with -NH₂ .
  • Higher polarity, likely affecting membrane permeability .

Hydrazone-Functionalized Derivative

Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine ()

  • Key Difference : Incorporates a hydrazone (-NH-N=CH-) group.
  • Impact: Susceptibility to hydrolysis under acidic conditions. Potential for metal coordination or prodrug applications .

Pyrimidine-Based Analogs

Compounds from phenyl-pyrimidin-2-yl-amine derivatives ()

  • Key Difference : Pyridine replaced with pyrimidine .
  • Impact :
    • Additional nitrogen atom increases electron-deficient character.
    • Altered binding affinity in kinase inhibition due to altered π-π interactions .

Biological Activity

Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, commonly referred to as compound 1311279-58-9, is a complex organic molecule notable for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F3N4, with a molecular weight of 346.35 g/mol. The compound features a trifluoromethyl group, a pyridine ring, and a pyrazole moiety, which are significant contributors to its biological activity.

PropertyValue
IUPAC NameN,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
CAS Number1311279-58-9
Molecular FormulaC18H17F3N4
Molecular Weight346.35 g/mol
Purity≥95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazole structure. For instance, derivatives containing trifluoromethyl phenyl groups have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. These compounds demonstrated low minimum inhibitory concentrations (MICs) and were effective in inhibiting biofilm formation, indicating their potential as therapeutic agents against resistant bacterial strains .

Case Study: Antimicrobial Efficacy

A study synthesized various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited:

  • High potency against Staphylococcus aureus.
  • Bactericidal effects confirmed through time-kill assays.
  • Moderate inhibition of biofilm formation and destruction.

These findings suggest that the compound could serve as a lead structure for developing new antimicrobials .

Anticancer Activity

The anticancer properties of pyrazole derivatives have garnered considerable attention. Research indicates that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, studies on breast cancer cells (MDA-MB-231) revealed that specific derivatives could enhance caspase activity and trigger morphological changes indicative of apoptosis at micromolar concentrations .

Data Table: Anticancer Activity Overview

CompoundCell LineConcentration (µM)Apoptosis InductionCaspase Activity Increase
7dMDA-MB-2311.0Yes1.33 times
7hMDA-MB-23110.0Yes1.57 times
10cMDA-MB-2312.5YesNot specified

These results underscore the potential of this class of compounds in cancer therapy, particularly in targeting resistant cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, which is crucial for cell division.
  • Caspase Activation : Induction of apoptosis through caspase pathway activation is a key feature in its anticancer activity.
  • Biofilm Disruption : The ability to disrupt bacterial biofilms enhances its efficacy as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves coupling pyrazole and pyridine derivatives. For example, describes a multi-step procedure using copper(I) bromide as a catalyst and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 2 days. Key intermediates include halogenated pyridines (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) and cyclopropanamine for amine functionalization. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) is critical .
Reaction Step Reagents/Conditions Yield
CouplingCuBr, Cs₂CO₃, DMSO, 35°C17.9%
PurificationEthyl acetate/hexane-

Q. How is the purity of this compound assessed, and what analytical techniques are most effective?

  • Methodological Answer : Purity is validated using HPLC (≥98% purity criteria, as in ) and structural confirmation via 1H^1H NMR and 13C^{13}C NMR. For example, reports NMR shifts at δ 8.87 (pyridine protons) and δ 104.0–107.0°C melting point. High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight .

Advanced Research Questions

Q. What strategies can optimize reaction yields when introducing the trifluoromethyl group?

  • Methodological Answer : The trifluoromethyl group’s introduction often requires halogen exchange or nucleophilic substitution. highlights fluorination techniques using pentafluoropyridine and sodium azide. Optimizing catalysts (e.g., CuBr in ) and solvent polarity (DMSO enhances nucleophilicity) can improve yields. Microwave-assisted synthesis or flow chemistry may also reduce reaction times .

Q. How can computational chemistry predict this compound’s reactivity or bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations model electronic properties (e.g., trifluoromethyl’s electron-withdrawing effects). Molecular docking studies (e.g., ’s focus on lipophilicity) assess binding to biological targets like kinases. Software like AutoDock or Schrödinger Suite can predict interactions with active sites .

Q. What challenges arise in crystal structure characterization, and how are they addressed?

  • Methodological Answer : Challenges include disorder in flexible substituents (e.g., pyrazole rings). resolves this using single-crystal X-ray diffraction (Bruker D8 APEXII CCD) with SADABS absorption correction. Hydrogen bonding networks (e.g., intramolecular N–H···N interactions) stabilize the structure. Flack parameters confirm absolute configuration .

Q. How should researchers resolve contradictory synthetic yield data across studies?

  • Methodological Answer : Reproduce experiments under standardized conditions (e.g., catalyst loading, solvent purity). ’s low yield (17.9%) may stem from side reactions; varying reaction time or temperature (e.g., 50°C trials) can test robustness. Statistical tools like Design of Experiments (DoE) identify critical factors .

Q. What in vitro assays evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes. ’s antimicrobial screening framework can be adapted: incubate the compound with kinase targets (e.g., EGFR or JAK2), measure IC₅₀ values via fluorescence polarization, and validate with Western blotting for phosphorylation inhibition .

Data Contradiction Analysis Example

  • Issue : Discrepancies in yields for copper-catalyzed couplings.
  • Resolution : Compare (17.9% yield) with ’s optimized conditions (48% yield for similar pyrazoles). Differences may arise from solvent choice (DMSO vs. ethanol) or catalyst purity. Systematic testing under inert atmospheres (N₂) can mitigate oxidation side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Reactant of Route 2
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

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